molecular formula C13H21N3 B3327734 N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine CAS No. 37534-86-4

N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine

Cat. No. B3327734
CAS RN: 37534-86-4
M. Wt: 219.33 g/mol
InChI Key: ZNKGABUHILRMLB-UHFFFAOYSA-N
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Description

“N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine” is a chemical compound that contains a piperazine ring. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions . The compound also contains a phenyl group (a benzene ring minus one hydrogen), which is attached to the nitrogen atom of the piperazine ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide . For instance, in the synthesis of imatinib, a drug used to treat leukemia, the amine and carboxylic acid precursors are coupled using N, N’-carbonyldiimidazole (CDI) as a condensing agent .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine” would include a piperazine ring, a phenyl group, and an ethyl group linking them. The piperazine ring contains a nitrogen atom that is bonded to a methyl group and an ethyl group. The ethyl group is then connected to the nitrogen atom of an amine group, which is bonded to a phenyl group .


Chemical Reactions Analysis

The chemical reactions involving “N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine” could be similar to those of other compounds containing a piperazine ring. For example, in the synthesis of imatinib, the amine and carboxylic acid precursors are coupled using a condensing agent .

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-9-11-16(12-10-15)8-7-14-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKGABUHILRMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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